molecular formula C13H12N6S B4643186 8,9-dimethyl-2-(1-methyl-1H-pyrazol-3-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

8,9-dimethyl-2-(1-methyl-1H-pyrazol-3-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No. B4643186
M. Wt: 284.34 g/mol
InChI Key: FBANFQSKCMAWFX-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that have been extensively studied for their unique chemical structures and potential pharmaceutical applications. These compounds are characterized by their complex fused ring systems, which often include pyrimidine, triazole, and thieno groups. Such structures are of significant interest in medicinal chemistry due to their potential biological activities.

Synthesis Analysis

Synthesis of compounds similar to "8,9-dimethyl-2-(1-methyl-1H-pyrazol-3-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine" often involves multistep synthetic routes starting from heterocyclic amines or active methylene compounds. For instance, Abdelriheem et al. (2017) described the effective synthesis of pyrazolo[1,5-a]pyrimidines and related compounds through reactions involving sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and diazonium salts (Abdelriheem, Zaki, & Abdelhamid, 2017).

Molecular Structure Analysis

The molecular structure of compounds within this class is often confirmed using techniques such as X-ray crystallography, NMR spectroscopy, and elemental analysis. Oganisyan et al. (2001) developed methods for synthesizing 5-substituted pyrano[4',3':4,5]thieno[3,2-e]-1,2,4-triazolo[2,3-c]pyrimidines and conducted an X-ray crystallographic study to confirm their structure (Oganisyan et al., 2001).

properties

IUPAC Name

11,12-dimethyl-4-(1-methylpyrazol-3-yl)-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6S/c1-7-8(2)20-13-10(7)12-15-11(17-19(12)6-14-13)9-4-5-18(3)16-9/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBANFQSKCMAWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=NN(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8,9-dimethyl-2-(1-methyl-1H-pyrazol-3-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 2
8,9-dimethyl-2-(1-methyl-1H-pyrazol-3-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 3
8,9-dimethyl-2-(1-methyl-1H-pyrazol-3-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 4
8,9-dimethyl-2-(1-methyl-1H-pyrazol-3-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 5
Reactant of Route 5
8,9-dimethyl-2-(1-methyl-1H-pyrazol-3-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 6
8,9-dimethyl-2-(1-methyl-1H-pyrazol-3-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

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